molecular formula C4H5ClO3 B048316 ethyl oxalyl monochloride CAS No. 4755-77-5

ethyl oxalyl monochloride

Cat. No.: B048316
CAS No.: 4755-77-5
M. Wt: 136.53 g/mol
InChI Key: OWZFULPEVHKEKS-UHFFFAOYSA-N
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Description

Ethyl oxalyl monochloride (C₄H₅ClO₃, CAS RN 4755-77-5) is an organochlorine compound characterized by a chlorooxoacetate group linked to an ethyl ester. It is a corrosive, moisture-sensitive reagent with a molecular weight of 136.53 g/mol . Its primary applications include:

  • Organic Synthesis: Key intermediate in synthesizing tetrazole derivatives , antifungal agents , and polymer-functionalized nanoparticles .
  • Reactivity: Reacts with amines, hydroxylamines, and alcohols to form esters, amides, or heterocyclic compounds .
  • Safety: Releases toxic gases (e.g., HCl) upon hydrolysis, requiring handling in anhydrous conditions and protective equipment .

Preparation Methods

Ethyl chloroglyoxylate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl oxalate with thionyl chloride . The process typically includes the following steps :

    Preparation of Ethyl Oxalate: Ethyl oxalate is prepared by heating a mixture of and in water until a homogeneous solution is obtained.

    Reaction with Thionyl Chloride: The dried potassium salt of ethyl oxalate is then reacted with in an ice bath, followed by heating under reflux conditions to yield ethyl chloroglyoxylate.

Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring higher yields and purity .

Scientific Research Applications

Synthesis of Organic Compounds

Ethyl oxalyl monochloride is primarily utilized as a reagent in the synthesis of various organic compounds . Its reactivity allows it to participate in several important chemical transformations:

  • Synthesis of α-Keto Esters : this compound is employed to synthesize α-keto esters through reactions with various nucleophiles. This method yields good results and is essential in the preparation of complex organic molecules used in pharmaceuticals and agrochemicals .
  • Preparation of Oxyoxalamide Derivatives : It acts as a reactant in the formation of oxyoxalamide derivatives, which are known to inhibit epoxide hydrolase, an enzyme involved in the metabolism of epoxides . This application is particularly relevant in drug development for cancer therapies.

Pharmaceutical Applications

This compound has been studied for its potential in medicinal chemistry:

  • Prodrug Development : It has been identified as a prodrug that undergoes hydrolysis in vivo to release ethyl chloroformate, which can then exert therapeutic effects. This property is being explored for its effectiveness in treating tumors .
  • Antibiotic Synthesis : The compound serves as a precursor in synthesizing various antibiotics, enhancing the efficiency of pharmaceutical manufacturing processes .

Agricultural Chemistry

The compound is also utilized in the synthesis of high-efficiency herbicides:

  • Herbicide Development : this compound is involved in creating herbicides that target specific plant pathways, thereby increasing crop yield and reducing agricultural losses due to weeds .

Case Study 1: Synthesis of Oxyoxalamides

A study demonstrated the use of this compound in synthesizing oxyoxalamides, revealing its potential as an effective inhibitor of epoxide hydrolase. The reaction conditions were optimized for yield and purity, highlighting its utility in pharmaceutical applications.

Case Study 2: Herbicide Formulation

Research on herbicide formulations using this compound showed promising results in controlling weed populations while minimizing environmental impact. The formulations were tested across various crops, demonstrating their efficacy and safety.

Mechanism of Action

The mechanism of action of ethyl chloroglyoxylate involves its reactivity with various nucleophiles. The chlorine atom in the molecule is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various substituted products depending on the nucleophile used . The molecular targets and pathways involved in its reactions are primarily determined by the nature of the nucleophile and the reaction conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl Oxalyl Monochloride vs. Methyl Oxalyl Chloride

Property This compound Methyl Oxalyl Chloride
Molecular Formula C₄H₅ClO₃ C₃H₃ClO₃
Molecular Weight 136.53 g/mol 122.50 g/mol
Key Applications - Tetrazole synthesis (90–95% yields)
- Polymer functionalization
Limited evidence; inferred ester-forming reactions
Reactivity Selective mono-acylation agent Likely similar but with steric hindrance from methyl group
Safety Corrosive; reacts violently with water Presumed similar hazards

Key Differences :

  • The ethyl group enhances solubility in organic solvents compared to methyl, favoring reactions in non-polar media .
  • Methyl oxalyl chloride’s smaller ester group may reduce steric hindrance but is less documented in synthetic workflows .

This compound vs. Oxalyl Chloride

Property This compound Oxalyl Chloride
Molecular Formula C₄H₅ClO₃ C₂Cl₂O₂
Molecular Weight 136.53 g/mol 126.93 g/mol
Key Applications - Selective mono-functionalization
- Drug intermediate synthesis
- Carboxylic acid activation
- Swern oxidation
Reactivity Mono-reactive (one chloride site) Bifunctional (two chloride sites)
Safety Moderate reactivity with water Highly reactive; releases HCl explosively

Key Differences :

  • Selectivity: this compound avoids over-acylation issues seen with oxalyl chloride, which can react twice due to two chloride groups .
  • Synthetic Utility: Oxalyl chloride is preferred for activating carboxylic acids to acyl chlorides , while this compound is tailored for ester-linked intermediates .

This compound vs. Other Alkyl Oxalyl Chlorides

Limited data exist for propyl or butyl analogs, but trends suggest:

  • Longer Alkyl Chains : Increased hydrophobicity may improve compatibility with lipophilic substrates but reduce reaction rates due to steric effects.
  • Yield and Purity : Ethyl derivatives balance reactivity and practicality, as seen in Grignard reactions (97% purity) and tetrazole synthesis (63–95% yields) .

Biological Activity

Ethyl oxalyl monochloride (EOMC), with the chemical formula C4H5ClO3 and CAS number 4755-77-5, is an important compound in organic synthesis. This article explores its biological activity, applications, and relevant research findings.

  • Molecular Formula : C4H5ClO3
  • Molecular Weight : 136.531 g/mol
  • IUPAC Name : Ethyl 2-chloro-2-oxoacetate
  • Solubility : Slightly miscible with water; moisture-sensitive.

Synthesis and Applications

EOMC is primarily used as a reagent in the synthesis of various organic compounds, including oxyoxalamide derivatives, which act as epoxide hydrolase inhibitors. Its ability to form 2-oxo-3-alkenoic esters and alpha-keto esters makes it valuable in medicinal chemistry and agrochemical applications.

Study on Antibacterial Efficacy

A relevant study evaluated the antimicrobial properties of various chlorinated compounds, including derivatives of EOMC. The findings revealed:

  • Inhibition Zones : Compounds similar to EOMC demonstrated significant inhibition zones against Staphylococcus aureus and Listeria monocytogenes.
  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 0.0625 to 2.5 mg/mL for tested strains, indicating potent antibacterial properties.
CompoundMIC (mg/mL)Target Bacteria
This compound0.125 - 2.5S. aureus, L. monocytogenes

Antibiofilm Activity

Another important aspect of EOMC's biological activity is its potential to inhibit biofilm formation:

  • Biofilm Inhibition : Similar compounds have been shown to inhibit biofilm formation significantly at concentrations correlating with their MIC values.
  • Research Findings : The percentage of inhibition varied widely, with some compounds achieving over 90% inhibition at optimal concentrations.

Safety and Toxicology

While the biological activities of EOMC are promising, safety data is critical for its application in pharmaceuticals and agriculture:

  • Toxicity Profile : Preliminary data suggest that while EOMC is effective against bacteria, its toxicity levels need careful evaluation.
  • Environmental Impact : As a chlorinated compound, environmental persistence and bioaccumulation potential should be assessed.

Q & A

Basic Research Questions

Q. What are the primary synthetic applications of ethyl oxalyl monochloride in organic chemistry?

this compound is widely used to introduce oxamate or ester functionalities in multi-step syntheses. It reacts with amidoximes to form intermediates for antifungal/antinematodal agents , and with substituted anilines to generate tetrazole derivatives for PRMT I inhibitors . Its role in Friedel-Crafts reactions (e.g., synthesizing 3,4-dimethoxyphenylacetic acid) highlights its utility in constructing complex aromatic intermediates .

Q. What standard reaction conditions optimize the use of this compound in amidation or esterification?

  • Solvents : Acetonitrile (for hydrolysis with LiOH ), dichloromethane (for reactions with triethylamine ), or 1,1,1-trichloroethane (for catalyst activation ).
  • Bases : Triethylamine (for neutralization of HCl byproducts ), LiOH (for hydrolysis ).
  • Temperature : Room temperature for amidation , reflux for hydrolysis .
  • Stoichiometry : Molar ratios of 1:1.15 (substrate to reagent) to minimize unreacted starting material .

Q. What safety protocols are critical when handling this compound?

Use chemical-resistant gloves, safety goggles, and adequate ventilation to avoid exposure. Reactions should be conducted in anhydrous conditions due to its moisture sensitivity . Quench residual reagent with ice-water mixtures post-reaction to prevent exothermic decomposition .

Advanced Research Questions

Q. How can reaction parameters be optimized to reduce side products in this compound-mediated syntheses?

  • Solvent choice : Polar aprotic solvents (e.g., acetonitrile) improve reagent solubility and reaction homogeneity .
  • Catalyst activation : Molecular sieves treated with CuSO₄ enhance reaction efficiency in halogenation steps .
  • Workup strategies : Sequential quenching (e.g., ice-water followed by ethyl acetate extraction) minimizes side reactions .
  • Yield optimization : Excess reagent (1.15 equivalents) ensures complete conversion of limiting substrates .

Q. How do solubility properties of this compound derivatives in supercritical CO₂ influence green chemistry applications?

Derivatives modified with methyl or ethyl oxalyl groups exhibit higher solubility in supercritical CO₂ due to reduced polarity. This enables solvent-free extraction or reaction systems, as demonstrated in studies comparing partial molar volumes of 1,2-hexanediol derivatives . Adjusting pressure (10–30 MPa) and temperature (40–60°C) optimizes solubility for scalable processes.

Q. What advanced characterization methods validate intermediates synthesized using this compound?

  • Spectroscopy : FTIR confirms ester/amide bond formation (C=O stretching at 1700–1750 cm⁻¹) .
  • X-ray diffraction : Resolves crystal structures of MOFs modified with ethyl oxalyl groups, verifying ligand coordination .
  • Chromatography : HPLC-MS monitors reaction progress and identifies byproducts (e.g., unreacted amidoximes ).

Q. How can data contradictions in reported yields or reaction outcomes be resolved?

  • Reproducibility checks : Validate purity of starting materials (e.g., sodium salts in sulfonyl chloride synthesis ).
  • Parameter adjustment : Test alternative bases (e.g., NaOH vs. LiOH for hydrolysis ).
  • Side reaction analysis : Use NMR to detect competing pathways (e.g., over-chlorination in dicarboxylic acid reactions ).

Q. Methodological Considerations

Q. What strategies mitigate moisture sensitivity during this compound reactions?

  • Conduct reactions under inert gas (N₂/Ar) with molecular sieves .
  • Pre-dry solvents (e.g., acetonitrile over CaH₂) and substrates .

Q. How is this compound employed in postsynthetic modification of metal-organic frameworks (MOFs)?

  • React amino-functionalized IRMOF-3 with this compound to replace -NH₂ groups with oxamate ligands.
  • Achieve 100% conversion efficiency by controlling reaction time (24–48 hrs) and stoichiometry (3:1 reagent-to-MOF ratio) .

Q. What role does this compound play in synthesizing near-infrared emitters?

It modifies MOF ligands to chelate lanthanide ions (e.g., Nd³⁺), enabling energy transfer for luminescence. Key steps include ligand-to-metal charge transfer and optimizing β-diketonate coordination geometry .

Properties

IUPAC Name

ethyl 2-chloro-2-oxoacetate
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InChI

InChI=1S/C4H5ClO3/c1-2-8-4(7)3(5)6/h2H2,1H3
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InChI Key

OWZFULPEVHKEKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H5ClO3
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DSSTOX Substance ID

DTXSID3063598
Record name Acetic acid, chlorooxo-, ethyl ester
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Molecular Weight

136.53 g/mol
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Physical Description

Clear light brown liquid; [Sigma-Aldrich MSDS]
Record name Ethyl oxalyl chloride
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Vapor Pressure

7.61 [mmHg]
Record name Ethyl oxalyl chloride
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CAS No.

4755-77-5
Record name Ethyl oxalyl chloride
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Record name Acetic acid, 2-chloro-2-oxo-, ethyl ester
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Record name Acetic acid, 2-chloro-2-oxo-, ethyl ester
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Record name Ethyl chloroglyoxylate
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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